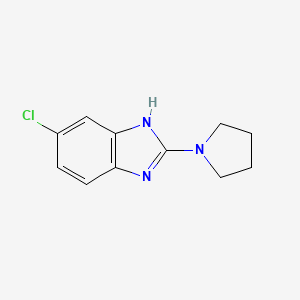

5-chloro-2-(1-pyrrolidinyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds structurally related to 5-chloro-2-(1-pyrrolidinyl)-1H-benzimidazole, often involves multicomponent reactions or catalyzed annulations. For example, polysubstituted pyrido[1,2-a]benzimidazole derivatives can be efficiently produced via a novel one-pot, four-component reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile (Yan et al., 2009). Another approach involves direct copper-catalyzed amination to synthesize pyrido[1,2-a]benzimidazoles, highlighting the importance of an acid additive for efficient synthesis (Masters et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives reveals insights into their chemical behavior and potential applications. For instance, novel aminated benzimidazo[1,2-a]quinolines, related to the core structure of interest, have been synthesized and characterized, showing potential as fluorescent probes for DNA detection (Perin et al., 2011). Such analyses are crucial for understanding the interaction mechanisms and designing compounds with desired properties.

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, leading to the formation of complex structures. Rhodium-catalyzed annulation, for example, has been developed to produce pyrido[1,2-a]benzimidazole derivatives, illustrating the versatility of these compounds in chemical synthesis (Peng et al., 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility and fluorescence, are of interest for their applications in medicinal and materials chemistry. The optical and ecto-5'-nucleotidase inhibitory effects of synthesized pyrazolopyridines and benzofuropyridines, for instance, highlight the diverse functionality of these compounds (Miliutina et al., 2018).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including antimicrobial activity and the ability to act as potent inhibitors for specific enzymes. For example, analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole have shown selective inhibition of heme oxygenase-2 activity, demonstrating the potential for therapeutic applications (Vlahakis et al., 2013).

Eigenschaften

IUPAC Name |

6-chloro-2-pyrrolidin-1-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-8-3-4-9-10(7-8)14-11(13-9)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEWPQVOVZVKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(pyrrolidin-1-yl)-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-dimethyl-4-pyridinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5616060.png)

![2-furaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5616067.png)

![ethyl 4-[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]-1-piperidinecarboxylate](/img/structure/B5616078.png)

![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone](/img/structure/B5616088.png)

![1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5616093.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5616105.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5616106.png)

![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5616118.png)

![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)

![5-{2-[(3-fluorobenzyl)oxy]phenyl}-3-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B5616137.png)